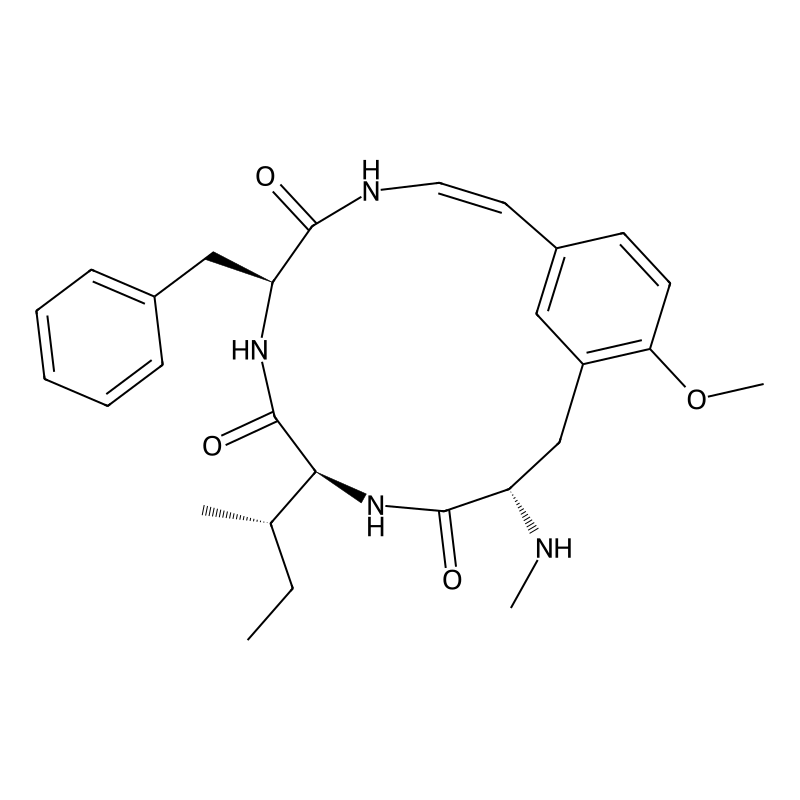Mucronine B

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Description
Mucronine B is a naturally occurring cyclopeptide alkaloid primarily derived from the plant species Ziziphus mucronata, belonging to the Rhamnaceae family. It is characterized by its unique 15-membered ring structure, which includes various amino acids and a β-hydroxy amino acid. Mucronine B is part of a larger class of compounds known as cyclopeptide alkaloids, which are recognized for their diverse biological activities and complex structures. The molecular formula of Mucronine B is .
Mucronine B has demonstrated significant biological activity, particularly in antimicrobial and anticancer studies. Research has indicated that extracts from Ziziphus mucronata, which contain Mucronine B, exhibit potent antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations below 1 mg/ml . Additionally, studies suggest potential anticancer effects, although further research is needed to fully elucidate these mechanisms .
The synthesis of Mucronine B can be achieved through several methods, primarily focusing on total synthesis approaches that involve complex organic chemistry techniques. One common method includes the use of phenylalanine-derived aldehydes in olefination reactions to construct the cyclopeptide framework . Other synthetic routes may involve multi-step processes that incorporate various amino acids and functional groups to achieve the desired structure .
Mucronine B's applications are largely centered around its pharmacological properties. Due to its antimicrobial activity, it has potential uses in developing new antibiotics or treatments for infections resistant to conventional therapies. Furthermore, its possible anticancer properties suggest applications in oncology, where it could be explored as a therapeutic agent against certain types of tumors .
Mucronine B shares structural and functional similarities with other cyclopeptide alkaloids derived from Ziziphus species or related plants. Here are some notable similar compounds:
| Compound Name | Structure Type | Notable Activities |
|---|---|---|
| Mucronine A | Cyclopeptide Alkaloid | Antimicrobial properties |
| Mucronine C | Cyclopeptide Alkaloid | Anticancer activity |
| Abyssenine A | Cyclopeptide Alkaloid | Antimicrobial and cytotoxic effects |
| Abyssenine B | Cyclopeptide Alkaloid | Potential anti-inflammatory properties |
Uniqueness of Mucronine B:
- Structural Complexity: The specific arrangement of amino acids in Mucronine B contributes to its unique biological profile.
- Potent Antimicrobial Activity: While similar compounds also exhibit antimicrobial properties, Mucronine B's effectiveness against a broader range of pathogens sets it apart.
- Potential for Synthesis: The synthetic routes developed for Mucronine B may offer insights into creating analogs with enhanced efficacy or reduced toxicity.








